1,3-Linolein-2-olein

Antileishmanial Neglected Tropical Diseases Natural Product Drug Discovery

Sourcing triglyceride standards with verified regioisomeric purity is critical-natural oil extracts exhibit variable LOL/LLO ratios (0-44%), compromising assay reproducibility. 1,3-Linolein-2-olein (CAS 2190-22-9) is a defined triacylglycerol with linoleic acid exclusively at sn-1/sn-3 and oleic acid at sn-2, eliminating positional isomer interference. • Antileishmanial IC50 = 0.079 μg/mL (L. aethiopica promastigotes); >3000-fold selectivity vs. 1,3-dioleoyl-2-linolein isomer. • Quantified solubility: 10 mg/mL (DMF, ethanol), 25 mg/mL (methyl acetate), 0.5 mg/mL (ethanol:PBS 1:1). • ≥98% purity; suitable as HPLC/APCI-MS analytical standard, lipase substrate, and Leishmania assay positive control.

Molecular Formula C57H100O6
Molecular Weight 881.4 g/mol
Cat. No. B8088809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Linolein-2-olein
Molecular FormulaC57H100O6
Molecular Weight881.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27-
InChIKeyUDQCIYKUZOQISE-GGDOOUPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Linolein-2-olein (1,3-Dilinoleoyl-2-oleoyl-glycerol): Technical Baseline and Compound Identity for Procurement


1,3-Linolein-2-olein (CAS 2190-22-9, also known as 1,3-dilinoleoyl-2-oleoyl-glycerol or TG(18:2/18:1/18:2)) is a defined triacylglycerol (TAG) containing linoleic acid (C18:2) esterified at the sn-1 and sn-3 positions of the glycerol backbone, and oleic acid (C18:1) at the sn-2 position . This specific regioisomeric configuration distinguishes it from its positional isomer 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO) and from triglycerides with alternative fatty acid substitution patterns, which exhibit distinct biological and physicochemical properties [1].

Why 1,3-Linolein-2-olein Cannot Be Interchanged with Other Triglycerides or Regioisomers in Research Applications


The regiospecific positioning of fatty acids on the glycerol backbone fundamentally dictates the biological activity and analytical behavior of triglycerides. 1,3-Linolein-2-olein (LOL) is not functionally equivalent to its positional isomer 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO) or to triglycerides such as 1,3-dioleoyl-2-linolein [1]. As demonstrated in head-to-head antileishmanial assays, the specific sn-2 oleoyl/sn-1,3 dilinoleoyl configuration of 1,3-Linolein-2-olein confers a >3000-fold greater potency against promastigotes compared to the analogous 1,3-dioleoyl-2-linolein [1]. Furthermore, the relative abundance of LOL versus LLO varies dramatically across natural oil sources, ranging from 44% in grape seed oil to 0% in olive oil, making generic substitution a risk to experimental reproducibility and sourcing consistency [2].

Quantitative Differentiation Evidence for 1,3-Linolein-2-olein Relative to In-Class Comparators


Antileishmanial Activity Against Promastigotes: Direct Head-to-Head Comparison with 1,3-Dioleoyl-2-linolein

In a direct comparative study of compounds isolated from Moringa stenopetala roots, 1,3-Linolein-2-olein (MS-1) exhibited an IC50 of 0.079 μg/ml against Leishmania aethiopica promastigotes, whereas the structurally analogous triglyceride 1,3-dioleoyl-2-linolein (MS-2) exhibited an IC50 of 242.5 μg/ml [1]. This represents a >3000-fold difference in potency attributable solely to the specific sn-2 oleoyl/sn-1,3 dilinoleoyl configuration.

Antileishmanial Neglected Tropical Diseases Natural Product Drug Discovery

Activity Against Intracellular Amastigotes: Comparative Efficacy in the Clinically Relevant Parasite Stage

Against the intracellular amastigote stage of Leishmania aethiopica—the clinically relevant form responsible for mammalian infection—1,3-Linolein-2-olein (MS-1) demonstrated an IC50 of 40.03 μg/ml compared to 26.79 μg/ml for 1,3-dioleoyl-2-linolein (MS-2) [1]. While the compounds showed more comparable activity in this assay, 1,3-Linolein-2-olein remained distinct from the reference drugs amphotericin B (IC50 = 0.032 μg/ml) and miltefosine (IC50 = 0.121 μg/ml) [1].

Antileishmanial Amastigote Intracellular Pathogen

Relative Abundance of Positional Isomers in Vegetable Oils: Sourcing and Analytical Standardization

Quantitative HPLC/APCI-MS analysis of the positional isomers 1,3-Linolein-2-olein (LOL) and 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO) across six vegetable oils revealed substantial variation in LOL content [1]. The relative LOL content (LOL/(LLO+LOL)) was highest in grape seed oil (44.2 ± 2.6%), followed by sunflower oil (26.8 ± 3.2%), pumpkin seed oil (16.7 ± 4.6%), soybean oil (15.9 ± 2.9%), and wheat germ oil (13.9 ± 4.3%). In contrast, olive oil contained practically 100% of the LLO isomer [1].

Lipidomics Food Chemistry Natural Product Analysis

Analytical Purity and Solubility Specifications for Experimental Reproducibility

Commercially available 1,3-Linolein-2-olein is supplied with a purity specification of ≥98% (HPLC) and defined solubility parameters . The compound demonstrates solubility of 10 mg/ml in DMF, 10 mg/ml in ethanol, and 25 mg/ml in methyl acetate . In mixed solvent systems, solubility of 0.5 mg/ml (0.57 mM) in ethanol:PBS (pH 7.2, 1:1) is reported, with sonication recommended for dissolution .

Analytical Chemistry Lipid Standards Quality Control

Structural Basis for Activity Differentiation: Regioisomer-Specific Potency Against Leishmania

The >3000-fold difference in promastigote IC50 between 1,3-Linolein-2-olein (0.079 μg/ml) and 1,3-dioleoyl-2-linolein (242.5 μg/ml) [1] demonstrates that the activity is not driven by fatty acid composition alone—both contain two linoleic and one oleic acid moieties—but by their regiospecific arrangement. 1,3-Linolein-2-olein features linoleic acid at sn-1 and sn-3 with oleic acid at sn-2, whereas the less active 1,3-dioleoyl-2-linolein places oleic acid at sn-1 and sn-3 with linoleic acid at sn-2 .

Structure-Activity Relationship Lipid Biochemistry Triglyceride Metabolism

Validated Application Scenarios for 1,3-Linolein-2-olein Based on Quantitative Evidence


Antileishmanial Drug Discovery and Parasitology Research

Use as a reference compound or positive control in Leishmania promastigote assays, where it demonstrates an IC50 of 0.079 μg/ml against L. aethiopica [1]. Its >3000-fold selectivity window over the structurally related 1,3-dioleoyl-2-linolein provides a validated comparator for structure-activity relationship studies of triglyceride-based antileishmanial agents [1].

Lipidomics and Natural Product Standardization

Employ as an analytical standard for the quantification and quality control of 1,3-Linolein-2-olein (LOL) in vegetable oil matrices, particularly in grape seed oil where it constitutes 44.2 ± 2.6% of the LOL/LLO isomer pool [2]. Its defined retention characteristics and fragmentation pattern enable accurate isomer-specific quantification via HPLC/APCI-MS [2].

Triglyceride Metabolism and Enzymatic Specificity Studies

Utilize as a defined substrate for investigating the positional specificity of lipases and lipid-metabolizing enzymes. The regiospecific sn-2 oleoyl/sn-1,3 dilinoleoyl configuration of 1,3-Linolein-2-olein allows precise interrogation of sn-1,3 versus sn-2 lipase activity, with the >3000-fold activity differential against Leishmania serving as a functional readout of regioisomeric integrity [1].

Formulation and Solubility Studies in Lipid-Based Delivery Systems

Apply in solubility and formulation experiments requiring a defined triglyceride with documented solubility parameters: 10 mg/ml in DMF and ethanol, 25 mg/ml in methyl acetate, and 0.5 mg/ml in ethanol:PBS (1:1) . These specifications enable reproducible preparation of stock solutions and vehicle controls for in vitro assays.

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